- Chemo/regioselective Aza-Michael additions of amines to conjugate alkenes catalyzed by polystyrene-supported AlCl3Tetrahedron, 2013, 69(6), 1712-1716,
Cas no 94-34-8 (N-(2-Cyanoethyl)-N-methylaniline)

94-34-8 structure
Nombre del producto:N-(2-Cyanoethyl)-N-methylaniline
Número CAS:94-34-8
MF:C10H12N2
Megavatios:160.215682029724
MDL:MFCD00019856
CID:34744
PubChem ID:87565930
N-(2-Cyanoethyl)-N-methylaniline Propiedades químicas y físicas
Nombre e identificación
-
- 3-(Methyl(phenyl)amino)propanenitrile
- 3-(N-Methylanilino)propionitrile
- 3-(Methylphenylamino)propionitrile
- N-Cyanoethyl-N-methylaniline
- N-(2-Cyanoethyl)-N-methylaniline
- N-Methyl-N-(2-cyanoethyl)aniline
- 3-(N-Methyl-N-phenylamino)propionitrile
- 3-(N-methylanilino)propiononitrile
- Propanenitrile, 3-(methylphenylamino)-
- 3-[methyl(phenyl)amino]propanenitrile
- IXXLKTZOCSRXEM-UHFFFAOYSA-N
- N-.beta.-Cyanoethyl-N-methylaniline
- Propionitrile, 3-(N-methylanilino)-
- .beta.-(N-Methylanilino)propionitrile
- n-Methyl-n-cyanoethyl aniline
- beta-(
- 3-(Methylphenylamino)propanenitrile (ACI)
- Propionitrile, 3-(N-methylanilino)- (6CI, 7CI, 8CI)
- N-β-Cyanoethyl-N-methylaniline
- NSC 73689
- NSC 91616
- β-(N-Methylanilino)propionitrile
- 3-(Methylanilino)propanenitrile #
- AKOS000194121
- CS-0151255
- NSC-91616
- Beta-(N-methylanilio)propionitrile
- W-100198
- NS00040391
- 94-34-8
- N-cyanoethyl methylaniline
- NCIOpen2_000346
- beta-(N-Methylanilino)propionitrile
- MFCD00019856
- NSC91616
- AI3-28714
- 3-(N-methylanilino)propanenitrile
- SCHEMBL149631
- DS-6285
- n,n-cyanoethyl-methylaniline
- H10690
- EINECS 202-325-5
- DTXSID6059102
- DB-057495
- .beta.-N-Methylanilinopropionitrile
- N-beta-Cyanoethyl-N-methylaniline
- n-methyl-n-cyanoethylaniline
-
- MDL: MFCD00019856
- Renchi: 1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3
- Clave inchi: IXXLKTZOCSRXEM-UHFFFAOYSA-N
- Sonrisas: N#CCCN(C)C1C=CC=CC=1
- Brn: 2803416
Atributos calculados
- Calidad precisa: 160.10000
- Masa isotópica única: 160.1
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 162
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 1.7
- Carga superficial: 0
- Superficie del Polo topológico: 27
Propiedades experimentales
- Color / forma: Brown oil
- Denso: 1.035
- Punto de ebullición: 186°C/23mmHg(lit.)
- Punto de inflamación: 125-127°C/4mm
- índice de refracción: 1.56
- PSA: 27.03000
- Logp: 2.03648
- Disolución: Not determined
- FEMA: 2420
N-(2-Cyanoethyl)-N-methylaniline Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302+H312+H332-H315-H319
- Declaración de advertencia: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Wgk Alemania:3
- Código de categoría de peligro: R20/21/22;R36/37/38
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R20/21/22; R36/37/38
- Grupo de embalaje:III
- TSCA:Yes
- Categoría de embalaje:III
N-(2-Cyanoethyl)-N-methylaniline Datos Aduaneros
- Código HS:2926909090
- Datos Aduaneros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-(2-Cyanoethyl)-N-methylaniline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB140381-500 g |
N-(2-Cyanoethyl)-N-methylaniline, 97%; . |
94-34-8 | 97% | 500g |
€102.70 | 2023-05-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99710-100g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 97% | 100g |
¥60.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221895-1kg |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 97% | 1kg |
¥376.00 | 2024-04-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-100g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 98% | 100g |
¥54.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN220-5g |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 97% | 5g |
50CNY | 2021-05-08 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-2.5kg |
N-(2-Cyanoethyl)-N-methylaniline |
94-34-8 | 98% | 2.5kg |
¥720.90 | 2023-09-01 | |
Aaron | AR003SY8-100g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 99% | 100g |
$8.00 | 2024-07-18 | |
Aaron | AR003SY8-500g |
3-(Methyl(phenyl)amino)propanenitrile |
94-34-8 | 99% | 500g |
$27.00 | 2024-07-18 | |
A2B Chem LLC | AB76388-5g |
N-(2-Cyanoethyl)-n-methylaniline |
94-34-8 | 97% | 5g |
$4.00 | 2024-07-18 | |
A2B Chem LLC | AB76388-25g |
N-(2-Cyanoethyl)-n-methylaniline |
94-34-8 | 98%(GC) | 25g |
$17.00 | 2024-04-19 |
N-(2-Cyanoethyl)-N-methylaniline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Aluminum chloride (polystyrene-supported) ; 3 h, 70 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ; 12 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
Referencia
- Iridium-catalyzed reductive amination of carboxylic acidsJournal of Catalysis, 2023, 418, 283-289,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Dimanganese decacarbonyl , 2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole Solvents: Acetonitrile ; 15 h, 1 bar, 100 °C
Referencia
- Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2ChemSusChem, 2019, 12(13), 3054-3059,
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Yttrium nitrate ; 24 h, rt
Referencia
- Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditionsCatalysis Communications, 2008, 9(6), 1189-1195,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tris(pentafluorophenyl)borane Solvents: Butyl ether ; 8 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt
Referencia
- Boron-catalyzed N-alkylation of amines using carboxylic acidsAngewandte Chemie, 2015, 54(31), 9042-9046,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Silver triflate , Nickel bromide Solvents: Toluene ; 24 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- A Simple and General Nickel-Catalyzed Michael-Type Hydroamination of Activated Olefins Using ArylaminesAsian Journal of Organic Chemistry, 2022, 11(11),,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Formic acid Catalysts: tert-Butylhydroquinone , Cupric chloride Solvents: Water ; 6 h, reflux
Referencia
- A method for preparing N-alkyl-N-cyanoethylarylamine, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Copper Solvents: Ethanol ; 4 h, rt
Referencia
- Bio-heterogeneous Cu(0)NC@PHA for n-aryl/alkylation at room temperaturePolyhedron, 2021, 206,,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Diphenylsilane Catalysts: Cesium carbonate Solvents: Acetonitrile ; 72 h, 1 atm, 80 °C
Referencia
- Selective Formylation and Methylation of Amines using Carbon Dioxide and Hydrosilane Catalyzed by Alkali-Metal CarbonatesACS Catalysis, 2016, 6(11), 7876-7881,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 17 h, 14 kbar, rt
Referencia
- Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High PressureJournal of Organic Chemistry, 2015, 80(20), 10375-10379,
Métodos de producción 11
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 1 atm, 80 °C
Referencia
- Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysisScience Bulletin, 2019, 64(11), 723-729,
Métodos de producción 13
Condiciones de reacción
Referencia
- Process and catalyst for the preparation of mono-N-(2-cyanoethyl)anilines from N-substituted anilines and acrylonitrile., European Patent Organization, , ,
Métodos de producción 14
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Dipotassium phosphate , 18-Crown-6 Solvents: Tetrahydrofuran ; 12 h, 80 °C
Referencia
- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysisChinese Chemical Letters, 2020, 31(1), 111-114,
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Water ; 40 h, rt
Referencia
- A catalytic method for room-temperature Michael additions using 12-tungstophosphoric acid as a reusable catalyst in waterSynthesis, 2008, (24), 3931-3936,
Métodos de producción 17
Condiciones de reacción
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(tetramethyldivinyldisiloxane)diplatinum Solvents: Butyl ether ; 10 min, rt
1.2 Reagents: Phenylsilane ; 18 h, 60 °C
1.2 Reagents: Phenylsilane ; 18 h, 60 °C
Referencia
- General catalytic methylation of amines with formic acid under mild reaction conditionsChemistry - A European Journal, 2014, 20(26), 7878-7883,
Métodos de producción 18
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ; rt → 80 °C; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
Referencia
- Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalystCatalysis Science & Technology, 2016, 6(16), 6172-6176,
Métodos de producción 20
Condiciones de reacción
1.1 Catalysts: Styrene-4-vinylbenzyl chloride copolymer (aminated with 1-methylimidazole, anion-exchanged with tetrafluoroborate) , Gadolinium triflate (polymer-supported) Solvents: Acetone ; 24 h, rt
1.2 24 h, rt
1.2 24 h, rt
Referencia
- Imidazolium-based polymer supported gadolinium triflate as a heterogeneous recyclable Lewis acid catalyst for Michael additionsTetrahedron Letters, 2008, 49(21), 3466-3470,
N-(2-Cyanoethyl)-N-methylaniline Raw materials
N-(2-Cyanoethyl)-N-methylaniline Preparation Products
N-(2-Cyanoethyl)-N-methylaniline Literatura relevante
-
Hong Xu,Kang-Cheng Zheng,Yao Chen,Yi-Zhi Li,Li-Jun Lin,Hong Li,Pei-Xin Zhang,Liang-Nian Ji Dalton Trans. 2003 2260
-
R. J. Bates,J. Cymerman-Craig,M. Moyle,R. J. Young J. Chem. Soc. 1956 388
-
Xiaoming Liu,Li Mei Lindy Chia,Colin A. Kilner,Lesley J. Yellowlees,Mark Thornton-Pett,Swiatoslaw Trofimenko,Malcolm A. Halcrow effect on the lifetime of an aryl radical cation. Xiaoming Liu Li Mei Lindy Chia Colin A. Kilner Lesley J. Yellowlees Mark Thornton-Pett Swiatoslaw Trofimenko Malcolm A. Halcrow Chem. Commun. 2000 1947
-
Nichabhat Diteepeng,Isobel A. P. Wilson,Jean-Charles Buffet,Zo? R. Turner,Dermot O'Hare Polym. Chem. 2020 11 6308
-
Holger Fleischer,Stefan Glang,Dieter Schollmeyer,Norbert W. Mitzel,Michael Bühl Dalton Trans. 2004 3765
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